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Compound of Interest

Compound Name: Methyl 4-hydroxypicolinate

Cat. No.: B1642639

Introduction: The Significance of Methyl 4-
hydroxypicolinate in Drug Discovery

Methyl 4-hydroxypicolinate, a pyridine derivative, represents a class of heterocyclic
compounds of significant interest to the pharmaceutical industry. The pyridine ring is a common
motif in a wide array of bioactive molecules and approved drugs, valued for its ability to engage
in hydrogen bonding and other non-covalent interactions with biological targets. The strategic
placement of hydroxyl and methyl ester functionalities on the picolinate scaffold provides
crucial anchor points for molecular recognition and allows for further chemical modification,
making it a valuable building block in the synthesis of novel therapeutic agents.

Understanding the fundamental physical properties of methyl 4-hydroxypicolinate is a critical
prerequisite for its effective utilization in drug design and development. These properties
govern its behavior in various experimental and physiological environments, influencing
everything from reaction kinetics and purification efficiency to solubility, absorption, and
ultimately, bioavailability. This guide provides a comprehensive overview of the key physical
characteristics of methyl 4-hydroxypicolinate, offering a blend of available data and field-
proven insights to support researchers in their endeavors.

Physicochemical Properties: A Quantitative
Overview
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A precise understanding of a compound's physicochemical profile is the bedrock of rational
drug design. While comprehensive experimental data for methyl 4-hydroxypicolinate is not
extensively available in the public domain, we can compile a profile based on existing database
entries, which primarily consist of predicted values, and supplement this with data from
structurally related compounds.

Property Value Data Type Source
ChemScene[1], Santa
Molecular Formula C7H7NOs3 - ]
Cruz Biotechnology[2]
] ChemScene[1], Santa
Molecular Weight 153.14 g/mol - )
Cruz Biotechnology([2]
ChemScene[1], Santa
CAS Number 473269-77-1 - _
Cruz Biotechnology[2]
Melting Point Not available - -
Boiling Point 338.3+22.0°C Predicted -
pKa 8.18£0.10 Predicted -
LogP 0.5738 Predicted ChemScene[3]
Topological Polar )
59.42 A2 Predicted ChemScene[3]
Surface Area (TPSA)
Hydrogen Bond ]
1 Predicted ChemScene|3]
Donors
Hydrogen Bond ]
4 Predicted ChemScene]3]
Acceptors
Rotatable Bonds 1 Predicted ChemScene|3]

Note: The lack of an experimentally determined melting point is a significant data gap. For a
crystalline solid, the melting point is a fundamental indicator of purity and lattice energy. The
predicted boiling point suggests low volatility.

Tautomerism: A Key Consideration
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It is crucial for researchers to recognize that 4-hydroxypyridine derivatives, including methyl 4-
hydroxypicolinate, can exist in equilibrium with their corresponding pyridone tautomers. In this
case, methyl 4-hydroxypicolinate can exist in equilibrium with methyl 4-oxo-1,4-
dihydropyridine-2-carboxylate. The position of this equilibrium is influenced by the solvent, pH,
and temperature, which can have profound effects on the compound's chemical reactivity and
biological activity.

Equilibrium

Methyl 4-hydroxypicolinate Methyl 4-ox0-1,4-dihydropyridine-2-carboxylate

Click to download full resolution via product page

Caption: Tautomeric equilibrium of methyl 4-hydroxypicolinate.

Solubility Profile: Implications for Formulation and
Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral
bioavailability. While quantitative solubility data for methyl 4-hydroxypicolinate is scarce, we
can infer its likely behavior based on its structural features and the known properties of its
parent compound, 4-hydroxypicolinic acid.

The presence of a polar hydroxyl group and a pyridine nitrogen atom suggests that methyl 4-
hydroxypicolinate will exhibit some aqueous solubility. However, the methyl ester group
introduces a degree of lipophilicity. The parent compound, 4-hydroxypicolinic acid, is known to
be soluble in water. It is anticipated that the methyl ester will be less soluble in aqueous media
than the parent carboxylic acid but will likely be soluble in a range of organic solvents.

Experimental Protocol for Solubility Determination
(Isothermal Shake-Flask Method)

This protocol outlines a robust and widely accepted method for determining the equilibrium
solubility of a compound in various solvents.

Objective: To determine the thermodynamic equilibrium solubility of methyl 4-
hydroxypicolinate in a selection of pharmaceutically relevant solvents (e.g., water, phosphate-
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buffered saline (PBS) at pH 7.4, ethanol, and propylene glycol).
Materials:

o Methyl 4-hydroxypicolinate (of known purity)

o Selected solvents (HPLC grade)

 Scintillation vials or other suitable sealed containers

o Orbital shaker with temperature control

e Centrifuge

» High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-
Vis)

o Calibrated analytical balance

e Volumetric flasks and pipettes
Procedure:

o Preparation of Saturated Solutions:

o Add an excess amount of methyl 4-hydroxypicolinate to a series of vials, each
containing a known volume of a different solvent. The excess solid is crucial to ensure that
equilibrium is reached with the solid phase present.

o Seal the vials tightly to prevent solvent evaporation.
o Equilibration:

o Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)
and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach
equilibrium. The time required for equilibration should be determined empirically by
sampling at different time points until the concentration of the solute in the supernatant
remains constant.
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» Phase Separation:

o After equilibration, remove the vials from the shaker and allow the undissolved solid to
settle.

o Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid
phases.

e Sampling and Analysis:

o Carefully withdraw an aliquot of the clear supernatant from each vial, being cautious not to
disturb the solid pellet.

o Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range
of the HPLC calibration curve.

o Analyze the diluted sample by HPLC to determine the concentration of methyl 4-
hydroxypicolinate.

e Quantification:

o Calculate the solubility of methyl 4-hydroxypicolinate in each solvent based on the
measured concentration and the dilution factor.
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Caption: Workflow for experimental solubility determination.
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Spectroscopic Characterization: Unveiling the
Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the structure and purity of a
compound. While experimental spectra for methyl 4-hydroxypicolinate are not readily
available, this section outlines the expected spectral features based on its structure and data
from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

» 'H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl ester
protons will appear as a singlet, likely in the range of 3.8-4.0 ppm. The aromatic protons on
the pyridine ring will exhibit characteristic coupling patterns. The proton at position 6 will
likely be a doublet, the proton at position 5 a doublet of doublets, and the proton at position 3
a doublet. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be
dependent on the solvent and concentration.

e 13C NMR: The carbon NMR spectrum will show seven distinct signals. The carbonyl carbon
of the ester will be the most downfield signal, typically above 160 ppm. The carbons of the
pyridine ring will appear in the aromatic region (100-160 ppm), with the carbon bearing the
hydroxyl group being the most deshielded. The methyl carbon of the ester will be the most
upfield signal, typically around 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

A broad O-H stretching band in the region of 3200-3600 cm~1, indicative of the hydroxyl
group.

A strong C=0 stretching band for the ester carbonyl group, typically around 1700-1730 cm~1.

C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm~1 region.

C-O stretching bands for the ester and the hydroxyl group in the 1000-1300 cm~1 region.

Mass Spectrometry (MS)
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In an electron ionization (EI) mass spectrum, the molecular ion peak (M*) would be expected at
m/z 153. Common fragmentation patterns would likely involve the loss of the methoxy group (-
OCHs, m/z 31) to give a fragment at m/z 122, and the loss of the entire methoxycarbonyl group
(-COOCHs, m/z 59) to give a fragment at m/z 94.

Conclusion: A Foundation for Future Research

This technical guide has synthesized the available information on the physical properties of
methyl 4-hydroxypicolinate, a compound of considerable interest in medicinal chemistry.
While a complete experimental dataset is not yet publicly available, the provided data,
supplemented with insights from structurally related molecules and established experimental
protocols, offers a solid foundation for researchers. The elucidation of precise, experimentally
determined physical properties, particularly melting point and quantitative solubility, will be a
crucial next step in unlocking the full potential of this versatile scaffold in the development of
novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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